

Spectral Data Analysis of 1-Ethyl-2,3-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethyl-2,3-dimethylbenzene

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This technical guide provides a comprehensive overview of the spectral data for **1-Ethyl-2,3-dimethylbenzene** (CAS No. 933-98-2), a key aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for its spectroscopic characterization. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including experimental protocols and data interpretation.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for **1-Ethyl-2,3-dimethylbenzene**.

¹H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0-7.1	Multiplet	3H	Ar-H
2.63	Quartet	2H	-CH ₂ -
2.29	Singlet	3H	Ar-CH ₃
2.15	Singlet	3H	Ar-CH ₃
1.22	Triplet	3H	-CH ₂ -CH ₃

Note: Experimental ¹H NMR data was not readily available. The data presented is based on predictive models and analysis of similar structures.

¹³C NMR Data

Chemical Shift (ppm)	Assignment
141.9	Ar-C (quaternary)
136.8	Ar-C (quaternary)
133.5	Ar-C (quaternary)
129.8	Ar-CH
127.2	Ar-CH
124.9	Ar-CH
25.4	-CH ₂ -
20.5	Ar-CH ₃
15.8	-CH ₂ -CH ₃
14.8	Ar-CH ₃

Source: SpectraBase, Wiley-VCH GmbH.[\[1\]](#)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
~3000-2850	C-H stretch (aliphatic)
~1600, 1480, 1450	C=C stretch (aromatic ring)
~780, 740	C-H bend (aromatic, out-of-plane)

Source: NIST Chemistry WebBook.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
134	~40	[M] ⁺ (Molecular Ion)
119	100	[M-CH ₃] ⁺
91	~30	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~15	[C ₆ H ₅] ⁺ (Phenyl ion)

Source: NIST Chemistry WebBook.[\[2\]](#)

Experimental Protocols

The following sections detail the general methodologies employed for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum was acquired on a Bruker WM-250 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), which also served as the internal standard.[\[1\]](#) For a typical ¹H NMR experiment on a similar alkylbenzene, the sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and analyzed using a spectrometer operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

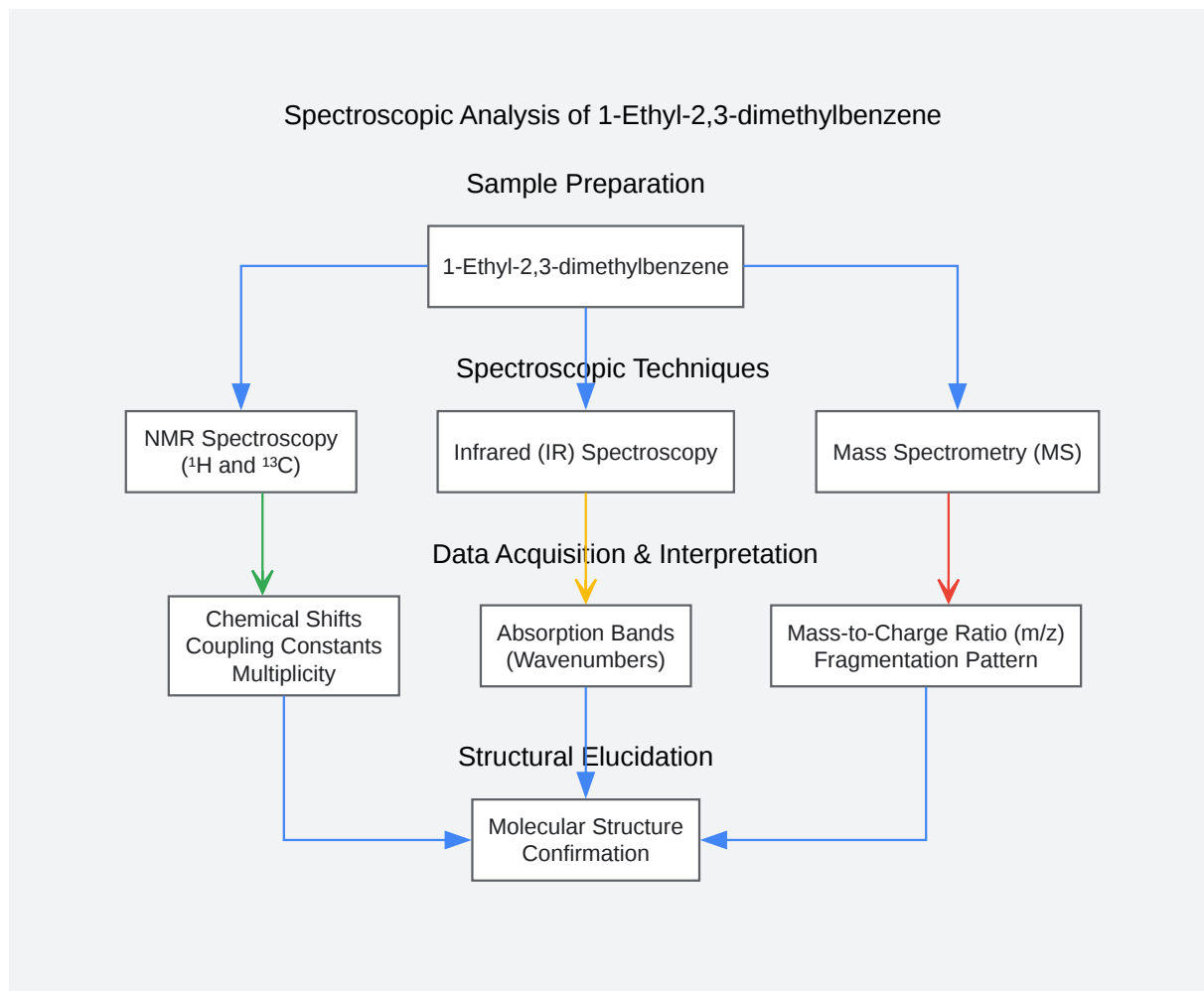
The infrared spectrum was obtained from a liquid film of **1-Ethyl-2,3-dimethylbenzene**. The analysis was performed using a Perkin-Elmer instrument, and the data was digitized by NIST. [3] The transmission method was employed, where the liquid is placed between two salt plates (e.g., NaCl or KBr) and the IR beam is passed through the sample.

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI). In this method, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of **1-Ethyl-2,3-dimethylbenzene**.



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Caption: Workflow of Spectroscopic Analysis.

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